Arjunetin
Overview
Description
Synthesis Analysis
Arjunetin, along with other triterpenoids such as arjunic acid and arjungenin, is extracted from the non-phenolic fraction of the alcoholic extract of T. arjuna's root bark. The isolation and structural elucidation of these compounds, including arjunetin, rely on a variety of spectroscopic methods, such as 1H and 13C NMR, which have been instrumental in determining their molecular structures and chemical characteristics (Anjaneyulu & Prasad, 1982).
Molecular Structure Analysis
The molecular structure of arjunetin has been elucidated through comprehensive spectroscopic analysis, including NMR and mass spectrometry. These studies have revealed arjunetin's complex triterpenoid skeleton, characterized by multiple hydroxyl groups and a glucuronopyranoside moiety, contributing to its biological activity and pharmacological profile (Anjaneyulu & Prasad, 1982).
Chemical Reactions and Properties
Research has explored the chemical properties of arjunetin, including its role in modulating enzyme activity in human liver microsomes. For example, arjunetin has been evaluated for its potential to inhibit key cytochrome P450 enzymes, which play a crucial role in drug metabolism. However, findings suggest that while T. arjuna extracts significantly inhibit enzyme activity, arjunetin alone does not show significant inhibition, indicating its selective chemical interactions (Varghese et al., 2015).
Physical Properties Analysis
The physical properties of arjunetin, such as solubility and crystallinity, contribute to its biological efficacy and application in drug formulation. Techniques like X-ray diffraction and Hirshfeld surface analysis have been employed to investigate the crystal packing and intermolecular interactions of arjunetin derivatives, providing insights into its physicochemical characteristics and stability (Seth et al., 2011).
Chemical Properties Analysis
Arjunetin exhibits a variety of chemical properties, including antioxidant and enzyme inhibitory activities, which have been explored through in vitro studies. These properties are attributed to its complex molecular structure, which interacts with biological molecules and enzymes, modulating their activity and contributing to the therapeutic effects of T. arjuna (Varghese et al., 2015).
Scientific Research Applications
Insect Growth Inhibition
Arjunetin, derived from the bark of Terminalia arjuna, has been identified as an effective inhibitor of insect growth and feeding. Singh et al. (2004) reported that arjunetin exhibited strong growth inhibitory and feeding-deterrent properties against the lepidopterous insect Spilarctia obliqua. The study highlighted the compound's significant growth inhibition (GI50) and feeding-inhibition (FD50) properties, suggesting its potential as a natural insecticide (Singh et al., 2004).
Cardiovascular Health
Arjunetin has been identified in studies for its cardiovascular benefits. Pawar and Bhutani (2005) found that compounds like arjungenin and arjunetin exhibited moderate free radical scavenging activity, a property relevant to cardiovascular health. This study, however, noted that these compounds did not significantly affect superoxide release from PMN cells, suggesting a specific pathway of cardiovascular support (Pawar & Bhutani, 2005).
Anti-COVID-19 Potential
Arumugam et al. (2021) conducted a study on arjunetin's potential as a drug candidate against COVID-19. Their molecular dynamics simulation studies suggested that arjunetin binds to key targets of SARS-CoV-2, displaying higher binding energy values compared with FDA-approved protease inhibitor drugs. This implies arjunetin's promising role in combating COVID-19 (Arumugam et al., 2021).
Diabetic Cardioprotection
Mohanty et al. (2019) explored the cardioprotective effects of Terminalia arjuna, particularly in the context of diabetes. Their study indicated significant Dipeptidyl peptidase-IV (DPP-IV) inhibitory, antidiabetic, and cardioprotective effects. Active ingredients like arjunetin were highlighted for their significant inhibition of the DPP-IV enzyme, contributing to Terminalia arjuna's therapeutic potential in diabetic cardioprotection (Mohanty et al., 2019).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22-,23?,24-,25-,26+,27-,28-,29+,33-,34-,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNEOKIHCAVIU-FZFZDMCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953335 | |
Record name | 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
CAS RN |
31297-79-7 | |
Record name | Arjunetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031297797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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